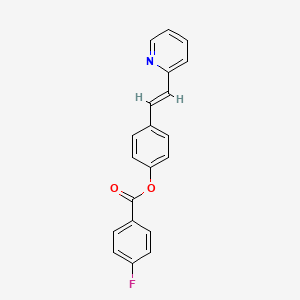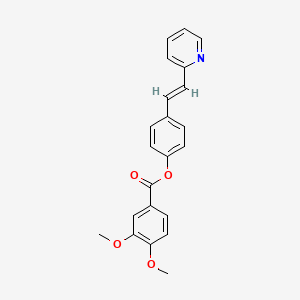
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4-dimethoxybenzoate
Descripción general
Descripción
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4-dimethoxybenzoate, commonly known as PAV, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. PAV is a member of the stilbene family, which is characterized by a central carbon-carbon double bond and two aromatic rings.
Mecanismo De Acción
The mechanism of action of PAV is not fully understood. However, studies have suggested that PAV exerts its anticancer effects by inhibiting the activity of various enzymes involved in cell proliferation and survival. PAV has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PAV has been shown to exhibit low toxicity and high selectivity towards cancer cells. In vitro studies have shown that PAV inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PAV has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PAV is its low toxicity, which makes it a potential candidate for the development of anticancer agents. PAV also exhibits high selectivity towards cancer cells, reducing the risk of off-target effects. However, one of the limitations of PAV is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of PAV. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of PAV to better understand its anticancer effects. Additionally, further studies are needed to evaluate the in vivo efficacy and toxicity of PAV. Finally, PAV can be explored for its potential applications in other fields, such as organic electronics and material science.
Conclusion:
In conclusion, PAV is a synthetic compound that has potential applications in various scientific research fields. The synthesis of PAV involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base catalyst. PAV has shown potential as an anticancer agent and building block for organic electronics. The mechanism of action of PAV is not fully understood, but studies have suggested that PAV exerts its anticancer effects by inhibiting the activity of various enzymes involved in cell proliferation and survival. PAV exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer agents. However, further studies are needed to optimize the synthesis method, evaluate the in vivo efficacy and toxicity, and explore the potential applications of PAV in other fields.
Aplicaciones Científicas De Investigación
PAV has shown potential in various scientific research fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PAV has been studied for its potential as an anticancer agent. Studies have shown that PAV inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, PAV has been investigated for its potential as a building block for organic electronics. PAV has been shown to exhibit high electron mobility and can be used to create high-performance organic field-effect transistors.
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-20-13-9-17(15-21(20)26-2)22(24)27-19-11-7-16(8-12-19)6-10-18-5-3-4-14-23-18/h3-15H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUPARSLCJHWJA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4-dimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396171.png)
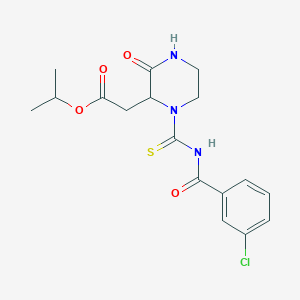
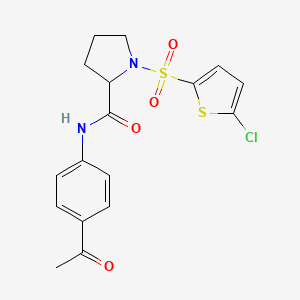

![Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate](/img/structure/B3396195.png)

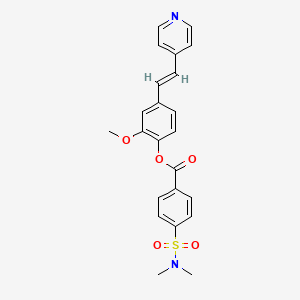
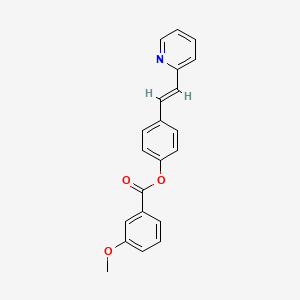
![3-fluoro-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396245.png)
![3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396250.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396252.png)
![3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3396267.png)

